molecular formula C10H16ClNO2 B1471549 furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride CAS No. 1864014-04-9

furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Cat. No. B1471549
CAS RN: 1864014-04-9
M. Wt: 217.69 g/mol
InChI Key: JDYIZEJQLWHOML-UHFFFAOYSA-N
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Description

The compound “furan-2-yl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride” is a complex organic molecule that contains a furan ring, a tetrahydropyran ring, and an amine group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a tetrahydropyran ring (a six-membered ring with five carbon atoms and one oxygen atom). The “methanamine” part of the name suggests the presence of an amine functional group (NH2) attached to a methane group (CH3) .


Chemical Reactions Analysis

The furan ring, tetrahydropyran ring, and amine group in this compound could potentially participate in a variety of chemical reactions. The furan ring, for example, is aromatic and can undergo electrophilic aromatic substitution reactions. The amine group can act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar bonds .

Scientific Research Applications

Asymmetric Synthesis of C15 Polyketide Spiroketals

Researchers have explored the conversion of 2,2'-methylenebis[furan] into various compounds with high stereo- and enantioselectivity, leading to the synthesis of single spiroketal and its epimers. These compounds were evaluated for their cytotoxicity against cancer cell lines, showcasing potential applications in cancer research (Meilert, Pettit, & Vogel, 2004).

Synthesis of Polyhydroxylated Compounds via Dihydro-2H-1,2-Oxazine Derivatives

The study involves the preparation of enantiopure 3,6-dihydro-2H-1,2-oxazines, which serve as precursors for polyhydroxylated compounds, potentially useful in the development of azasugars and aminofuran derivatives (Jasiński, Lentz, Moreno-Clavijo, & Reissig, 2012).

Oxygenative Radical Cyclization for Synthesis of Methanols

This research demonstrated the synthesis of perhydro-furo[2,3-b]pyran (and furan)-3-yl methanols through oxygenative radical cyclization, highlighting a method with potential applications in organic synthesis and medicinal chemistry (Mayer, Prandi, Bamhaoud, Bakkas, & Guillou, 1998).

Synthesis of Novel Tyramine Derivatives

The utilization of furan chemistry for creating novel tyramine derivatives indicates the potential for developing new pharmacologically active molecules. Furan derivatives were used as intermediates for the preparation of these compounds, suggesting their applicability in drug development (Georgiadis, Apostolopoulos, & Haroutounian, 1991).

Antimicrobial and Anticancer Studies of Schiff Base Metal Complexes

Research on Schiff base rare earth metal complexes containing furan-2-yl methanamine highlighted their potential antimicrobial and anticancer properties. This suggests the compound's applicability in developing treatments for infections and cancer (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. The biological activity of a compound can depend on a variety of factors, including its structure, the presence of specific functional groups, and the nature of its interactions with biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

furan-2-yl(oxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8;/h1-2,5,8,10H,3-4,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYIZEJQLWHOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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